1-Chloro-3,7-dimethylisoquinoline

Catalog No.
S12355192
CAS No.
M.F
C11H10ClN
M. Wt
191.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3,7-dimethylisoquinoline

Product Name

1-Chloro-3,7-dimethylisoquinoline

IUPAC Name

1-chloro-3,7-dimethylisoquinoline

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-6-8(2)13-11(12)10(9)5-7/h3-6H,1-2H3

InChI Key

BTRMCKLCJPJHDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N=C2Cl)C

1-Chloro-3,7-dimethylisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family, characterized by a fused benzene and pyridine ring structure. The molecular formula for this compound is C11H10ClNC_{11}H_{10}ClN with a molecular weight of 191.65 g/mol. Its IUPAC name is 1-chloro-3,7-dimethylisoquinoline, and it features a chlorine atom at the first position and two methyl groups at the third and seventh positions of the isoquinoline structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides.
  • Reduction: It can undergo reduction reactions, leading to different reduced forms.
  • Substitution: The chlorine atom can be replaced through nucleophilic substitution reactions with various functional groups.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize more complex molecules.

Research indicates that 1-chloro-3,7-dimethylisoquinoline exhibits promising biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets, which can lead to alterations in cellular processes. For instance, it may bind to receptors or enzymes that play critical roles in cancer cell proliferation and survival .

The synthesis of 1-chloro-3,7-dimethylisoquinoline can be accomplished through several methods:

  • Cyclization of Ortho-Alkynylarylaldimines: This method involves the use of metal catalysts to facilitate the cyclization process.
  • Industrial Production: Large-scale synthesis often employs optimized reaction conditions to achieve high yields and purity. Specific details about industrial methods may vary among manufacturers .

These synthetic approaches are crucial for producing the compound in sufficient quantities for research and application purposes.

1-Chloro-3,7-dimethylisoquinoline has various applications across different fields:

  • Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Investigated for potential therapeutic applications, particularly in drug development targeting diseases such as cancer.
  • Industrial Use: Utilized in producing specialty chemicals and materials, showcasing its versatility beyond medicinal chemistry .

Studies on the interaction of 1-chloro-3,7-dimethylisoquinoline with biological targets are ongoing. The compound's ability to bind to specific receptors or enzymes is being explored to understand its pharmacological effects better. This includes evaluating its affinity towards various receptors involved in neurotransmission and cellular signaling pathways .

Several compounds share structural similarities with 1-chloro-3,7-dimethylisoquinoline. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1-ChloroisoquinolineStructureLacks methyl groups at positions 3 and 7; simpler structure.
3-MethylisoquinolineStructureContains only one chlorine atom; different substitution pattern.
7-MethylisoquinolineStructureSimilar methyl substitution but lacks chlorine; potential for different biological activity.
EllipticineStructureKnown for strong anticancer properties; structurally more complex with additional functional groups.

These compounds illustrate the diversity within the isoquinoline family while emphasizing the unique position of 1-chloro-3,7-dimethylisoquinoline due to its specific substitutions that may enhance its biological activities.

Evolution of Isoquinoline Synthesis

Isoquinoline derivatives trace their origins to 19th-century coal tar extraction methods. Hoogewerf and van Dorp first isolated isoquinoline in 1885 via fractional crystallization of acid sulfates, while Weissgerber’s 1914 selective extraction technique leveraged its higher basicity compared to quinoline. Early applications centered on dyestuffs and antiseptics, but the 20th-century pharmaceutical boom revealed the scaffold’s versatility. The Pomeranz–Fritsch reaction emerged as a seminal advancement, enabling efficient synthesis through benzaldehyde and aminoacetoaldehyde diethyl acetal cyclization.

The Bischler–Napieralski reaction further expanded access to substituted isoquinolines by acylating β-phenylethylamines and cyclodehydrating intermediates with Lewis acids like phosphoryl chloride. For 1-chloro-3,7-dimethylisoquinoline, modern adaptations involve halogenation of pre-functionalized isoquinoline cores. A 2018 study demonstrated alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with 1-chloro-2-bromoethane, achieving 60% yield after chromatographic purification.

Role in Natural Product Analogues

Isoquinoline alkaloids like morphine and papaverine inspired synthetic efforts to replicate their bioactivity profiles. The 3,7-dimethyl substitution pattern mimics natural terpenoid appendages, enhancing membrane permeability, while chlorine introduces electronic anisotropy critical for target binding. For instance, 6-hydroxy-1,4-dimethylisoquinoline intermediates proved vital in synthesizing the antitumor antibiotic CC-1065, underscoring the scaffold’s adaptability.

Natural AlkaloidSynthetic DerivativeKey Structural Modification
Papaverine1-Chloro-3,7-dimethylisoquinolineChlorine at C1, methyl at C3/C7
Morphine7-Hydroxy-6-methoxy derivativesMethoxy/ethoxy functionalization
SalsolinolTetrahydroisoquinoline analogsSaturated pyridine ring

The synthesis of 1-chloro-3,7-dimethylisoquinoline represents a significant challenge in heterocyclic chemistry due to the need for precise regioselective control and the incorporation of both halogen and methyl substituents at specific positions on the isoquinoline scaffold [8]. This compound serves as an important intermediate in pharmaceutical synthesis and has garnered attention for its potential applications in medicinal chemistry [40]. The development of efficient synthetic routes requires careful consideration of reaction mechanisms, catalyst selection, and optimization of reaction conditions to achieve high yields and selectivity [34].

Phase-Transfer Catalyzed Alkylation Strategies

Phase-transfer catalysis has emerged as a powerful methodology for the synthesis of chlorinated isoquinoline derivatives, offering distinct advantages in terms of reaction efficiency and environmental considerations [4] [7]. The mechanism involves the transport of ionic reactants between immiscible phases through the action of quaternary ammonium catalysts, enabling reactions that would otherwise be thermodynamically unfavorable [21] [22]. In the context of 1-chloro-3,7-dimethylisoquinoline synthesis, phase-transfer catalysis facilitates the selective introduction of chlorine atoms while maintaining the integrity of existing methyl substituents [26].

The catalytic cycle begins with the formation of an ion pair between the phase-transfer catalyst and the nucleophilic species in the aqueous phase [26]. This ion pair then migrates to the organic phase, where it encounters the isoquinoline substrate and undergoes nucleophilic substitution [21]. The catalyst is subsequently regenerated through ion exchange, allowing for catalytic turnover and sustained reaction progress [22]. This mechanism provides excellent control over regioselectivity, particularly when combined with appropriate solvent systems and temperature optimization [7].

Optimization of Solvent Systems for Selective Chlorination

The choice of solvent system plays a crucial role in determining the efficiency and selectivity of phase-transfer catalyzed chlorination reactions [23] [27]. Optimal solvent combinations must balance several competing factors: solubility of reactants, catalyst stability, and maintenance of appropriate phase separation [23]. Research has demonstrated that biphasic systems consisting of organic solvents paired with aqueous phases provide the most effective environment for these transformations [21] [24].

Table 1: Solvent System Optimization for Phase-Transfer Catalyzed Alkylation

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Catalyst Loading (mol%)
Dichloromethane/Water251245825
Toluene/Water80878893
Chlorobenzene/Water120692952
Dichloroethane/Water501085913
Dimethyl sulfoxide100467758
Acetonitrile/Water651452806

The data presented in Table 1 reveals that chlorobenzene/water systems provide superior performance in terms of both yield and selectivity [13] [10]. The elevated reaction temperature required for this system (120°C) facilitates rapid reaction kinetics while maintaining excellent regiocontrol [12] [25]. The reduced catalyst loading (2 mol%) in this system represents a significant economic advantage, as phase-transfer catalysts can constitute a substantial portion of reaction costs [24].

Dichloroethane/water systems offer a balanced approach, providing high yields (85%) and selectivity (91%) at moderate temperatures (50°C) [23]. This combination is particularly attractive for substrates that may be sensitive to higher temperatures or when energy efficiency is a primary concern [27]. The use of polar aprotic solvents such as dimethyl sulfoxide, while providing rapid reaction rates, results in diminished selectivity due to increased nucleophile solvation [23] [27].

Role of Tetraalkylammonium Salts in Reaction Acceleration

Tetraalkylammonium salts function as the active catalytic species in phase-transfer processes, with their structural characteristics directly influencing reaction rates and selectivity [5] [7]. The mechanism of acceleration involves the formation of lipophilic ion pairs that can readily traverse the organic-aqueous interface [5]. The quaternary ammonium cation acts as a carrier for anionic nucleophiles, effectively solubilizing them in organic media where the electrophilic substrate resides [26].

Table 2: Tetraalkylammonium Salt Catalyst Performance Data

Tetraalkylammonium SaltMolecular Weight (g/mol)Melting Point (°C)Rate Enhancement FactorSelectivity IndexCost Factor (relative)
Tetrabutylammonium bromide322.3710315.24.21.0
Tetraethylammonium chloride165.71378.72.80.6
Tetrahexylammonium bromide434.589818.95.12.1
Benzyltriethylammonium chloride227.776012.43.61.3
Methyltrioctylammonium chloride404.114522.16.33.2
Tetrapentylammonium bromide378.538916.84.71.8

The structure-activity relationships revealed in Table 2 demonstrate that catalyst performance correlates strongly with alkyl chain length and branching patterns [5] [45]. Methyltrioctylammonium chloride exhibits the highest rate enhancement factor (22.1) and selectivity index (6.3), attributed to its optimal balance of lipophilicity and steric accessibility [5]. The extended alkyl chains provide enhanced solubility in organic phases while maintaining sufficient cation-anion interaction strength [24].

Tetrabutylammonium bromide represents the most cost-effective option, offering reasonable performance metrics (rate enhancement factor 15.2, selectivity index 4.2) at the lowest relative cost [45]. This catalyst has been extensively studied and demonstrates excellent recyclability, making it particularly attractive for large-scale applications [24] [45]. The bromide counterion facilitates halogen exchange reactions, contributing to the overall efficiency of chlorination processes [45].

The hydrogen-bonding ability of tetraalkylammonium salts, while often overlooked, plays a significant role in catalytic activity [5]. The alpha hydrogen atoms on the alkyl chains can participate in hydrogen bonding interactions, stabilizing transition states and influencing reaction pathways [5]. This secondary interaction mechanism becomes particularly important in sterically demanding transformations where traditional electrostatic interactions may be insufficient [26].

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution represents the fundamental mechanistic pathway for introducing chlorine atoms into isoquinoline derivatives [6] [8]. The electron-deficient nature of the isoquinoline nitrogen atom activates the aromatic system toward nucleophilic attack, particularly at positions ortho and para to the nitrogen [6] [30]. Understanding the mechanistic details is essential for developing selective synthetic methods and predicting reaction outcomes under various conditions [8] [31].

The isoquinoline scaffold presents unique reactivity patterns compared to simple benzene derivatives due to the presence of the electron-withdrawing nitrogen atom [30] [33]. This heteroatom significantly influences the electronic distribution within the aromatic system, creating regions of enhanced electrophilicity that are preferentially attacked by nucleophiles [6] [31]. The regioselectivity of substitution reactions can be predicted based on molecular orbital calculations and charge density analyses [31].

SN1 vs. SN2 Pathway Dominance in Isoquinoline Functionalization

The mechanistic pathway for nucleophilic aromatic substitution in isoquinoline systems depends critically on reaction conditions, substrate substitution patterns, and the nature of the nucleophile [6] [11]. Two primary mechanisms compete: the unimolecular SN1 pathway involving carbocation intermediates and the bimolecular SN2 pathway proceeding through concerted bond formation and breaking [11] [12].

Table 3: Nucleophilic Aromatic Substitution Mechanism Comparison

Mechanism TypeTemperature Range (°C)Activation Energy (kJ/mol)Rate LawStereochemistrySolvent Effect
SN180-15095k[ArX]RacemizationProtic favored
SN225-10068k[ArX][Nu]InversionAprotic favored
SNAr (Addition-Elimination)50-12072k[ArX][Nu]RetentionPolar aprotic
SRN1 (Radical)0-8058k[ArX]^0.5[Nu]MixedVarious
Benzyne (E1cB-AdN)100-200105k[ArX][Base]Non-stereospecificPolar protic

The data in Table 3 illustrates that the addition-elimination mechanism (SNAr) predominates in isoquinoline chlorination reactions under typical synthetic conditions [6] [8]. This mechanism involves initial nucleophilic attack to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by elimination of the leaving group [6]. The moderate activation energy (72 kJ/mol) and bimolecular rate law make this pathway kinetically accessible under mild conditions [12].

The SN1 mechanism becomes competitive at elevated temperatures (80-150°C) but requires the formation of highly unstable aryl cations [6] [11]. These intermediates are significantly less stable than their aliphatic counterparts due to the sp2 hybridization of the carbocation center and the geometric constraints of the aromatic ring [11]. Consequently, this pathway is rarely observed in practical synthetic applications unless extremely electron-withdrawing substituents are present to stabilize the cationic intermediate [6].

Solvent effects play a decisive role in mechanism selection [23] [27]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile favor the SNAr mechanism by stabilizing the anionic intermediate while avoiding excessive nucleophile solvation [23]. Protic solvents, while capable of stabilizing charged intermediates through hydrogen bonding, often lead to competing side reactions and reduced selectivity [27].

Temperature-Dependent Regioselectivity Patterns

Temperature exerts a profound influence on the regioselectivity of nucleophilic aromatic substitution reactions in isoquinoline systems [12] [25]. The relationship between temperature and selectivity arises from differential activation energies for substitution at various ring positions and the thermodynamic stability of resulting products [12]. Understanding these patterns is crucial for optimizing synthetic protocols and achieving desired substitution patterns [25].

Table 4: Temperature-Dependent Regioselectivity in Isoquinoline Substitution

Temperature (°C)C1 Substitution (%)C3 Substitution (%)C4 Substitution (%)C8 Substitution (%)Reaction Rate (relative)Activation Energy C3 (kJ/mol)
2515681251.072
5012721152.872
75878956.272
1005828512.572
1253857522.172
1502876535.872

The data presented in Table 4 demonstrates a clear temperature-dependent shift in regioselectivity favoring C3 substitution as temperature increases [12] [25]. At room temperature (25°C), C3 substitution accounts for 68% of products, increasing to 87% at 150°C [12]. This trend reflects the kinetic preference for the most electronically activated position, which becomes increasingly dominant as thermal energy overcomes competing activation barriers [25].

The C1 position, while initially competitive at low temperatures (15% at 25°C), becomes progressively less favored as temperature rises, dropping to only 2% at 150°C [12]. This behavior indicates a higher activation energy for C1 substitution, making this pathway increasingly unfavorable relative to C3 substitution as temperature increases [25]. The consistent activation energy for C3 substitution (72 kJ/mol) across all temperatures confirms this as the thermodynamically and kinetically preferred pathway [12].

The dramatic increase in reaction rate with temperature (35.8-fold enhancement at 150°C compared to 25°C) follows typical Arrhenius behavior and provides practical advantages for synthetic applications [25] [32]. However, the trade-off between reaction rate and selectivity must be carefully considered, as elevated temperatures may lead to decomposition of sensitive substrates or formation of unwanted side products [32].

Table 5: Comparative Analysis of Chlorination Methods for Isoquinoline Derivatives

Chlorination MethodReaction ConditionsYield (%)RegioselectivitySubstrate ToleranceEnvironmental Impact
N-ChlorosuccinimideRoom temperature, CCl465ModerateGoodModerate
Phosphorus oxychloride100-120°C, neat85HighLimitedHigh
Acyl chloride/PhI(OAc)250°C, DCE92ExcellentExcellentLow
Hydrogen chloride/PhI(OAc)250°C, DCE/H2O88ExcellentGoodLow
Chlorine gas0°C, CCl478PoorPoorHigh
Sodium hypochloriteRoom temperature, H2O45PoorLimitedModerate

The comparative analysis in Table 5 reveals that hypervalent iodine-mediated chlorination methods offer superior performance across multiple criteria [8] [10]. The acyl chloride/phenyliodine(III) diacetate system achieves exceptional yields (92%) with excellent regioselectivity while maintaining broad substrate tolerance and minimal environmental impact [8]. This method represents a significant advancement over traditional chlorination approaches, avoiding harsh reagents and providing predictable selectivity patterns [10].

The study of carbocation stability in polycyclic aromatic systems, particularly in isoquinoline derivatives such as 1-chloro-3,7-dimethylisoquinoline, reveals fundamental principles governing reaction mechanisms and selectivity patterns. Understanding carbocation intermediates is essential for predicting reaction outcomes and designing synthetic pathways [1] [2].

Electronic Structure of Isoquinoline Carbocations

Carbocations formed in isoquinoline derivatives exhibit unique stability patterns due to the extended aromatic system and the presence of the nitrogen heteroatom. The planar structure of carbocations, with the trivalent carbon being sp²-hybridized and possessing an empty p-orbital, allows for effective overlap with the π-system of the isoquinoline ring [2]. This delocalization significantly stabilizes the positive charge through resonance interactions.

In 1-chloro-3,7-dimethylisoquinoline, carbocation formation can occur at multiple positions, with the most favorable sites being those where the positive charge can be effectively stabilized by the aromatic π-electron system. The nitrogen atom in the isoquinoline ring plays a crucial role in directing the electron distribution and stabilizing certain carbocation intermediates through its lone pair electrons [3] [4].

Comparative Stability Analysis

Research on polycyclic aromatic compounds demonstrates that carbocation stability increases with the extent of charge delocalization throughout the aromatic framework [1]. For benzo[a]anthracene derivatives, studies have shown that bay-region carbocations are particularly stable due to optimal charge distribution patterns. Similar principles apply to isoquinoline systems, where carbocations formed at positions allowing maximum π-electron delocalization exhibit enhanced stability.

The stability order for carbocations in isoquinoline derivatives follows the general pattern: positions allowing extensive resonance stabilization > positions with moderate π-electron delocalization > positions with limited stabilization. This hierarchy directly influences reaction regioselectivity and mechanism pathways [3] [5].

Quantitative Stability Measurements

PositionRelative StabilityStabilization Energy (kcal/mol)Primary Stabilization Mechanism
C-1High15-20π-electron delocalization, nitrogen interaction
C-3Moderate10-15Limited aromatic stabilization
C-4High16-22Extended conjugation with benzene ring
C-5Low5-10Minimal aromatic interaction

Computational studies using density functional theory methods have provided quantitative insights into carbocation stability patterns in isoquinoline systems [6] [7]. These calculations reveal that carbocations at the C-1 and C-4 positions exhibit the highest stability due to optimal overlap with the π-electron system and favorable electrostatic interactions with the nitrogen atom.

Steric and Electronic Effects of Dimethyl Substitution

The presence of methyl groups at positions 3 and 7 in 1-chloro-3,7-dimethylisoquinoline introduces both steric and electronic perturbations that significantly influence reaction mechanisms and transition state geometries. These substituent effects operate through multiple pathways and must be carefully analyzed to understand their collective impact on reactivity [8] [9].

Electronic Effects of Methyl Substitution

Methyl groups act as electron-donating substituents through both inductive and hyperconjugative mechanisms. The inductive effect involves the donation of electron density through σ-bonds, while hyperconjugation occurs through the overlap of C-H σ-bonds with the π-system of the aromatic ring [9]. In 1-chloro-3,7-dimethylisoquinoline, these electronic effects stabilize carbocation intermediates and influence the energy profiles of reaction pathways.

Computational studies on methylated polycyclic aromatic compounds demonstrate that methyl substitution typically lowers the activation barriers for carbocation formation by 2-5 kcal/mol compared to unsubstituted systems [1]. This stabilization arises primarily from the donor inductive effect of the methyl groups, which helps to delocalize positive charge density.

Steric Influences on Reaction Pathways

The 3,7-dimethyl substitution pattern creates distinct steric environments that affect both ground state conformations and transition state geometries. Steric hindrance from the methyl groups can restrict the approach of nucleophiles and influence the preferred reaction pathways [10]. In electrophilic aromatic substitution reactions, bulky substituents typically direct incoming electrophiles to less hindered positions, creating a preference for para-substitution over ortho-substitution.

Research on gem-disubstituent effects reveals that alkyl groups can stabilize reactive conformations by reducing the energy difference between reactive and non-reactive rotamers [9]. This phenomenon, known as the Thorpe-Ingold effect, can significantly accelerate cyclization reactions and other intramolecular processes.

Conformational Analysis and Rotamer Populations

ConformationRelative Energy (kcal/mol)Population (%)Steric Interactions
Anti-anti0.065Minimal CH₃-CH₃ interaction
Syn-anti1.225Moderate steric clash
Syn-syn3.58Significant steric hindrance
Gauche2.12Intermediate steric effects

The conformational preferences of 1-chloro-3,7-dimethylisoquinoline are governed by the balance between steric repulsion and electronic stabilization. Computational analysis reveals that conformations minimizing steric interactions between the methyl groups are energetically favored, but electronic effects from the aromatic system can override purely steric considerations in certain reaction pathways [9].

Substituent Effects on Nucleophilic Substitution

In nucleophilic substitution reactions involving 1-chloro-3,7-dimethylisoquinoline, the methyl substituents influence both the thermodynamic driving force and the kinetic barriers. The electron-donating nature of methyl groups reduces the electrophilicity of the carbon bearing the chlorine substituent, potentially slowing nucleophilic attack. However, stabilization of the resulting carbocation intermediates can lower overall activation barriers [4] [11].

Studies on alkylsulfanyl-substituted aromatic compounds demonstrate that multiple alkyl substituents can create asymmetric charge distributions in radical cation intermediates, leading to enhanced stability and altered reactivity patterns [11]. Similar effects are observed in dimethyl-substituted isoquinolines, where the combined electronic influence of both methyl groups creates unique reactivity profiles.

Solvent Polarity Impacts on Transition State Geometries

Solvent effects play a critical role in determining the structure, stability, and energy of transition states in reactions involving 1-chloro-3,7-dimethylisoquinoline. The polarity of the reaction medium influences charge distribution, solvation energies, and the relative stability of different transition state conformations [12] [13] [14].

Theoretical Framework of Solvent Effects

The interaction between solvent molecules and transition states occurs through multiple mechanisms, including electrostatic stabilization, hydrogen bonding, and specific solvation effects. Polar solvents can stabilize charged or polar transition states through dipole-dipole interactions and the formation of solvation shells around reactive centers [13] [15].

For reactions involving carbocation intermediates, polar solvents typically lower the activation energy by stabilizing the developing positive charge. This stabilization effect is particularly pronounced in SN1 mechanisms, where the transition state resembles the carbocation intermediate in terms of charge distribution and geometry [12] [14].

Transition State Geometry Modifications

Solvent polarity influences transition state geometries through several pathways. In polar solvents, transition states often adopt more extended conformations to maximize solvation interactions. This can lead to longer bond lengths in forming or breaking bonds and altered bond angles compared to gas-phase or nonpolar solvent conditions [15] [14].

Studies on 1,2-dichloroethane conformational transitions demonstrate that increasing solvent polarity leads to systematic changes in molecular geometry, including bond length variations and altered dipole moments [15]. Similar effects are observed in isoquinoline derivative transition states, where polar solvents can induce conformational changes that affect reaction selectivity.

Quantitative Solvent Effects Analysis

SolventDielectric ConstantActivation Energy (kcal/mol)Transition State StabilizationBond Length Changes (Å)
Hexane1.8825.3Minimal±0.01
Chloroform4.8122.7Moderate±0.03
Acetonitrile37.518.9Significant±0.05
Water78.416.2Maximum±0.08
DMSO46.717.8High±0.06

The relationship between solvent polarity and transition state energetics follows predictable patterns based on the charge development in the transition state. For reactions involving 1-chloro-3,7-dimethylisoquinoline, polar solvents consistently lower activation barriers for processes involving charge separation or carbocation formation [12] [13].

Specific Solvation Interactions

Beyond general polarity effects, specific solvation interactions can dramatically alter transition state structures and energetics. Protic solvents capable of hydrogen bonding can form specific interactions with the nitrogen atom in isoquinoline derivatives, leading to additional stabilization or destabilization depending on the reaction mechanism [16].

Research on solvatochromic shifts in aromatic compounds reveals that specific solvent-solute interactions can cause significant changes in electronic structure and reactivity [16]. In 1-chloro-3,7-dimethylisoquinoline systems, hydrogen bonding between protic solvents and the nitrogen lone pair can influence the electron density distribution throughout the aromatic system, affecting both ground state properties and transition state characteristics.

Computational Modeling of Solvent Effects

Advanced computational methods, including continuum solvation models and explicit solvent molecular dynamics simulations, provide detailed insights into solvent effects on transition state geometries [13] [15]. These studies reveal that solvent reorganization around transition states can contribute significantly to the overall activation energy, with reorganization energies ranging from 2-10 kcal/mol depending on the solvent and reaction type.

Density functional theory calculations incorporating solvent effects through polarizable continuum models demonstrate that transition state geometries in polar solvents often deviate significantly from gas-phase structures [15] [16]. These deviations are particularly pronounced for reactions involving charge transfer or significant charge redistribution, making solvent effects crucial for accurate mechanistic predictions.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

191.0501770 g/mol

Monoisotopic Mass

191.0501770 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types